molecular formula C22H25N5O B12164640 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12164640
M. Wt: 375.5 g/mol
InChI Key: DQYCUDFONUBLFS-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring fused with an indole ring, both of which are known for their biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole precursors. One common method involves the reaction of 1H-benzimidazole with 1-methyl-1H-indole-4-carboxylic acid in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, thereby affecting cellular processes such as replication and transcription. Its unique structure allows it to intercalate between DNA bases, leading to the inhibition of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide stands out due to its dual ring structure, which imparts unique electronic and steric properties. This makes it particularly effective in binding to biological macromolecules and participating in various chemical reactions .

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C22H25N5O/c1-25(2)11-5-12-27-15-23-19-14-16(8-9-21(19)27)24-22(28)18-6-4-7-20-17(18)10-13-26(20)3/h4,6-10,13-15H,5,11-12H2,1-3H3,(H,24,28)

InChI Key

DQYCUDFONUBLFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C

Origin of Product

United States

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